3,6-dimethyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide
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Overview
Description
3,6-dimethyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a synthetic organic compound belonging to the tetrazine family Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the reaction of 3,6-dimethyl-1,2,4,5-tetrazine with tolyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced tetrazine derivatives.
Substitution: Formation of substituted tetrazine derivatives with various functional groups.
Scientific Research Applications
3,6-dimethyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. The tetrazine ring can undergo cycloaddition reactions with alkenes or alkynes, forming stable adducts that can disrupt normal cellular functions. This property is particularly useful in bioorthogonal chemistry, where the compound can selectively label biomolecules without interfering with native biological processes .
Comparison with Similar Compounds
Similar Compounds
3,6-dimethyl-1,2,4,5-tetrazine: A simpler derivative without the tolyl groups.
3,6-diphenyl-1,2,4,5-tetrazine: Contains phenyl groups instead of tolyl groups.
3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine: A reduced form of the tetrazine ring.
Uniqueness
3,6-dimethyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
276691-42-0 |
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Molecular Formula |
C20H22N6O2 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3,6-dimethyl-1-N,4-N-bis(3-methylphenyl)-1,2,4,5-tetrazine-1,4-dicarboxamide |
InChI |
InChI=1S/C20H22N6O2/c1-13-7-5-9-17(11-13)21-19(27)25-15(3)24-26(16(4)23-25)20(28)22-18-10-6-8-14(2)12-18/h5-12H,1-4H3,(H,21,27)(H,22,28) |
InChI Key |
NHSRXOMNAAGLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2C(=NN(C(=N2)C)C(=O)NC3=CC=CC(=C3)C)C |
Origin of Product |
United States |
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